3-Formylphenyl 2-chlorobenzoate solubility profile
3-Formylphenyl 2-chlorobenzoate solubility profile
An In-Depth Technical Guide to the Solubility Profile of 3-Formylphenyl 2-chlorobenzoate
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. Poor aqueous solubility is a major hurdle in drug development, often leading to costly late-stage failures.[1] This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-Formylphenyl 2-chlorobenzoate, a compound of interest in medicinal chemistry. While specific experimental data for this molecule is not widely published, this document outlines the theoretical considerations, predictive assessments, and detailed experimental protocols necessary for its complete solubility characterization. The methodologies described herein, including the gold-standard shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility, are designed to furnish researchers, scientists, and drug development professionals with a robust, self-validating system for generating reliable and reproducible solubility data.
Introduction to 3-Formylphenyl 2-chlorobenzoate
3-Formylphenyl 2-chlorobenzoate is an aromatic ester with potential applications in various fields of chemical and pharmaceutical research. Understanding its physicochemical properties is a prerequisite for any meaningful development. Solubility, in particular, dictates everything from the design of in vitro assays to the choice of formulation strategies for in vivo studies.[2] This guide will address the fundamental question: "What is the solubility of 3-Formylphenyl 2-chlorobenzoate?" by providing the means to answer it empirically and interpret the results within the context of drug discovery.[3]
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before embarking on solubility studies.
| Property | Value | Source |
| Chemical Name | 3-Formylphenyl 2-chlorobenzoate | Thoreauchem[4] |
| CAS Number | 444286-64-0 | Thoreauchem[4] |
| Molecular Formula | C₁₄H₉ClO₃ | Thoreauchem[4] |
| Molecular Weight | 260.67 g/mol | ChemScene[5] |
| Structure | ![]() | - |
Theoretical Solubility Considerations & Predictive Analysis
The structure of 3-Formylphenyl 2-chlorobenzoate—comprising two phenyl rings, an ester linkage, a chloro substituent, and a formyl (aldehyde) group—offers clues to its likely solubility behavior.
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Aromaticity and Lipophilicity : The presence of two benzene rings suggests a significant non-polar character, which typically leads to poor solubility in aqueous media.
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Functional Groups :
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"Like Dissolves Like" : Based on this principle, the compound is expected to be more soluble in organic solvents than in water. Its solubility should be higher in solvents that can engage in dipole-dipole interactions and hydrogen bonding.[8]
Predicted Qualitative Solubility Profile
While empirical data is the goal, a predicted profile helps in solvent selection for initial experiments. The following table is adapted from data for the structurally similar compound, 3-Formylphenyl acetate, and serves as a starting hypothesis.[8]
| Solvent Class | Representative Solvents | Expected Qualitative Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | Generally Soluble |
| Ketones | Acetone, Methyl Ethyl Ketone | Generally Soluble |
| Esters | Ethyl Acetate, Butyl Acetate | Generally Soluble |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Generally Soluble |
| Halogenated | Dichloromethane (DCM), Chloroform | Generally Soluble |
| Aromatic | Toluene, Benzene | Generally Soluble |
| Polar Aprotic | DMSO, DMF | Highly Soluble |
| Apolar Aprotic | Hexane, Cyclohexane | Sparingly Soluble to Insoluble |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Poorly to Very Poorly Soluble |
Experimental Determination of Solubility
A dual approach is recommended to build a comprehensive solubility profile: determining both thermodynamic and kinetic solubility. This distinction is crucial; kinetic solubility is often measured in early high-throughput screening (HTS), while thermodynamic solubility represents the true equilibrium state and is vital for later-stage development.[2][9]
Workflow for Comprehensive Solubility Profiling
The following diagram illustrates the logical flow for characterizing the solubility of a new chemical entity like 3-Formylphenyl 2-chlorobenzoate.
Caption: Overall workflow for solubility characterization.
Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
The shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[10] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.
Causality: The long incubation period ensures that the system reaches a true thermodynamic equilibrium between the dissolved and solid states. Using excess solid material is critical to guarantee saturation is achieved and maintained.[10]
Methodology:
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Preparation: Add an excess amount of solid 3-Formylphenyl 2-chlorobenzoate (e.g., 2-5 mg) to a series of glass vials. Ensure the amount is sufficient to maintain a visible solid residue throughout the experiment.
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Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Water, PBS pH 7.4, Ethanol, Acetone, etc.).
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Equilibration: Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours. The extended time is crucial to ensure equilibrium is reached.[11][12]
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Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully collect the supernatant, ensuring no solid particles are disturbed. For higher accuracy, filter the supernatant through a 0.22 µm PVDF filter.[11]
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Quantification:
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Prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO) of a known high concentration.
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Create a series of calibration standards by diluting the stock solution.
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Analyze the filtered supernatant and calibration standards using a validated High-Performance Liquid Chromatography (HPLC) method.[13]
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Data Analysis: Construct a calibration curve from the standards. Use the curve to determine the concentration of 3-Formylphenyl 2-chlorobenzoate in the supernatant, which represents its thermodynamic solubility in that solvent.
Protocol 2: Kinetic Solubility via Nephelometry
Kinetic solubility measures the concentration at which a compound, rapidly added from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. It is a high-throughput method ideal for early discovery.[8][14]
Causality: This method mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock into an aqueous environment. The resulting precipitate causes light scattering (nephelometry) or turbidity, which can be measured to determine the point of precipitation.[6][14]
Methodology:
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Stock Solution: Prepare a high-concentration stock solution of 3-Formylphenyl 2-chlorobenzoate in 100% DMSO (e.g., 10 mM).
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Plate Setup: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.
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Precipitation Induction: Rapidly add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well. The final DMSO concentration should be kept low (typically 1-2%) to be relevant to biological assays.[6]
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Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.[6][14]
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Measurement: Place the microplate in a laser nephelometer or a plate reader capable of measuring turbidity (absorbance at a high wavelength, e.g., 620 nm).[6]
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Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not produce a signal significantly above the background (buffer + DMSO).
Caption: Relationship between thermodynamic and kinetic solubility.
Protocol 3: Analytical Quantification by HPLC-UV
Accurate quantification is the cornerstone of any solubility measurement. Reverse-phase HPLC with UV detection is the most common and reliable method for small molecules like 3-Formylphenyl 2-chlorobenzoate.[13][15]
Causality: This technique separates the analyte of interest from any potential impurities or excipients based on its polarity. The UV detector provides a response proportional to the concentration of the compound, allowing for precise quantification against a standard curve.
Methodology:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., Water with 0.1% Formic Acid) and an organic phase (e.g., Acetonitrile with 0.1% Formic Acid). A typical starting point could be a 60:40 mixture of Acetonitrile:Water.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV spectrophotometer set to a wavelength of maximum absorbance for 3-Formylphenyl 2-chlorobenzoate (determined by scanning a standard solution, likely in the 250-280 nm range).
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Calibration: Inject known concentrations of the compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a linear calibration curve (Peak Area vs. Concentration).
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Analysis: Inject the filtered supernatant from the solubility experiments and determine the concentration from the calibration curve.
Data Presentation and Interpretation
All quantitative solubility data should be presented in a clear, tabular format. Reporting values in both mass/volume (mg/mL or µg/mL) and molarity (µM or mM) is best practice.
Sample Data Table (Hypothetical)
| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | BCS Classification |
| Water | 25 | Thermodynamic | < 1.0 | < 3.8 | Poorly Soluble |
| PBS (pH 7.4) | 25 | Thermodynamic | < 1.0 | < 3.8 | Poorly Soluble |
| PBS (pH 7.4) | 25 | Kinetic | 8.5 | 32.6 | - |
| Ethanol | 25 | Thermodynamic | > 1000 | > 3838 | Freely Soluble |
| Acetone | 25 | Thermodynamic | > 1000 | > 3838 | Freely Soluble |
| DMSO | 25 | Thermodynamic | > 5000 | > 19190 | Very Soluble |
Interpretation: The Biopharmaceutical Classification System (BCS) is a key framework. A compound is considered "highly soluble" if its highest strength dose is soluble in ≤250 mL of aqueous media over a pH range of 1-6.8. Based on the predicted poor aqueous solubility, 3-Formylphenyl 2-chlorobenzoate would likely be classified as a BCS Class II (high permeability, low solubility) or Class IV (low permeability, low solubility) compound, highlighting the need for formulation strategies to enhance its dissolution and absorption.
Conclusion
This guide provides the theoretical and practical foundation for a comprehensive evaluation of the solubility profile of 3-Formylphenyl 2-chlorobenzoate. By systematically applying the detailed protocols for thermodynamic and kinetic solubility determination, and utilizing robust HPLC-based quantification, researchers can generate the critical data needed to guide decision-making in the drug discovery and development pipeline. The principles and methodologies outlined here constitute a self-validating framework for ensuring the scientific integrity and trustworthiness of the generated solubility data, enabling confident advancement of promising chemical entities.
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